molecular formula C9H10BFO3 B13913701 (4-Cyclopropoxy-3-fluorophenyl)boronic acid

(4-Cyclopropoxy-3-fluorophenyl)boronic acid

Cat. No.: B13913701
M. Wt: 195.99 g/mol
InChI Key: IMIQEIUTTOUCCD-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropoxy group and a fluorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-3-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Phenols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

Chemistry

(4-Cyclopropoxy-3-fluorophenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions . These biaryl compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is used in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for the design of molecules with specific biological activities.

Industry

The compound is also used in the development of materials with specific electronic and optical properties. For example, it can be used in the synthesis of liquid crystalline materials and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-3-fluorophenyl)boronic acid in biological systems often involves its interaction with specific enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropoxy and fluorine substituents can enhance binding affinity and selectivity for target receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropoxy-3-fluorophenyl)boronic acid is unique due to the presence of both the cyclopropoxy and fluorine substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and binding properties, making it a valuable building block in the synthesis of complex molecules with specific biological activities.

Properties

Molecular Formula

C9H10BFO3

Molecular Weight

195.99 g/mol

IUPAC Name

(4-cyclopropyloxy-3-fluorophenyl)boronic acid

InChI

InChI=1S/C9H10BFO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7,12-13H,2-3H2

InChI Key

IMIQEIUTTOUCCD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC2CC2)F)(O)O

Origin of Product

United States

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